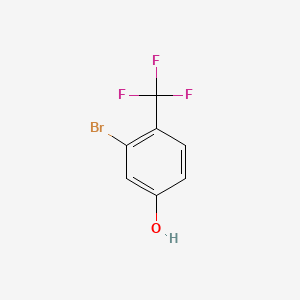

3-Bromo-4-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-4-(trifluoromethyl)phenol belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to this compound, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.01 . It has a boiling point of 237.9±35.0 °C and a density of 1.752±0.06 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicology

- Studies have focused on the environmental concentrations and toxicology of brominated phenols, which are used in the synthesis of flame retardants and as pesticides. These compounds, including similar brominated and chlorinated phenols, have been ubiquitously found in the environment, raising concerns about their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Pharmacological Effects of Phenolic Compounds

- Phenolic acids, like Chlorogenic Acid (CGA), demonstrate a range of therapeutic roles including antioxidant, antibacterial, cardioprotective, and neuroprotective effects. CGA's impact on lipid and glucose metabolism highlights the potential of phenolic compounds in treating metabolic disorders (Naveed et al., 2018).

Environmental Fate and Effects

- Research on the environmental fate and effects of specific phenolic compounds used as pesticides or industrial agents, such as TFM (3-trifluoromethyl-4-nitrophenol), reveals their transient effects on ecosystems. These studies emphasize the need for understanding the degradation pathways and long-term toxicological risks of such compounds (Hubert, 2003).

Advances in Phenolic Chemistries

- Innovative strategies for the spatiotemporal control of bioinspired phenolic chemistries in materials science are being explored. These advancements are aimed at engineering advanced materials with predictable structures and properties for applications across various domains, from energy to biomedicine (Jia et al., 2021).

Interaction and Mechanisms

- The interaction of proteins with phenolic compounds affects the structure and functionality of both, influencing their nutritional and therapeutic potential. Understanding these interactions is crucial for optimizing the health benefits of phenolic compounds in food and pharmaceuticals (Ozdal et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Bromo-4-(trifluoromethyl)phenol is a chemical compound that has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions and the presence of other functional groups in the reaction environment can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

3-bromo-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJMFYOMJODKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741486 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-56-4 |

Source

|

| Record name | 3-Bromo-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo[3.2.1]octan-2-one,6-ethyl-8-methyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)

![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)